molecular formula C8H11NO3 B1587531 5-Isopropyl-3-methylisoxazole-4-carboxylic acid CAS No. 90087-36-8

5-Isopropyl-3-methylisoxazole-4-carboxylic acid

Cat. No.: B1587531
CAS No.: 90087-36-8
M. Wt: 169.18 g/mol
InChI Key: SOKXYOBQBBFXOE-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Biological Activity

5-Isopropyl-3-methylisoxazole-4-carboxylic acid (IMCA) is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of IMCA, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C8H11NO3C_8H_{11}NO_3 with a molecular weight of approximately 169.18 g/mol. It features a five-membered ring containing nitrogen and oxygen, which contributes to its unique reactivity and biological properties.

IMCA exhibits multiple mechanisms of action, primarily through its interactions with various biological targets:

  • Antimicrobial Activity : Studies suggest that IMCA can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development. The isoxazole ring's ability to form hydrogen bonds with enzymes may play a crucial role in this activity .
  • Immunomodulatory Effects : Research indicates that IMCA can modulate immune responses. For instance, it has been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), suggesting potential applications in immunosuppressive therapies .
  • Anticancer Properties : Preliminary studies indicate that IMCA may have anticancer effects by inducing apoptosis in cancer cell lines. The compound appears to influence pathways involving caspases and NF-κB, which are critical in cell survival and death .

Biological Activity Data

The following table summarizes key findings related to the biological activity of IMCA:

Biological Activity Effect Observed Study Reference
AntimicrobialInhibition of bacterial growth
ImmunosuppressiveReduced PBMC proliferation
AnticancerInduction of apoptosis in cancer cells
CytotoxicityDifferential toxicity across cell lines

Case Studies

  • Immunosuppressive Properties : In a study examining various isoxazole derivatives, IMCA was found to significantly reduce PHA-induced PBMC proliferation. This effect was dose-dependent and highlighted the compound's potential as an immunosuppressive agent suitable for therapeutic applications in autoimmune diseases .
  • Anticancer Activity : Another investigation focused on the effects of IMCA on human cancer cell lines demonstrated that the compound could induce apoptosis through the activation of caspases. The study suggested that IMCA's mechanism involves upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins, indicating its potential as an anticancer drug candidate .

Properties

IUPAC Name

3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4(2)7-6(8(10)11)5(3)9-12-7/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKXYOBQBBFXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407020
Record name 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90087-36-8
Record name 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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